Technical Documentation Center

2-[(4-Methylphenyl)thio]ethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methylphenyl)thio]ethanamine hydrochloride
  • CAS: 24194-10-3

Core Science & Biosynthesis

Foundational

molecular weight and formula of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride

Executive Summary This technical guide profiles 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 24194-10-3), a specialized organosulfur building block used in the synthesis of bioactive small molecules. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 24194-10-3), a specialized organosulfur building block used in the synthesis of bioactive small molecules. Structurally, it represents a thioether bioisostere of phenethylamine, where the ethyl side chain is linked to the aromatic ring via a sulfur atom rather than a carbon or oxygen.

This modification alters the electronic properties and lipophilicity (logP) of the scaffold, making it a critical fragment in the development of G-protein coupled receptor (GPCR) ligands , particularly for serotonergic (5-HT) and dopaminergic targets. This guide details its physicochemical properties, a validated synthetic protocol, and analytical expectations to ensure reproducibility in a research setting.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon receipt of commercial samples or following in-house synthesis.

ParameterTechnical Specification
IUPAC Name 2-[(4-Methylphenyl)thio]ethanamine hydrochloride
Common Synonyms 2-(p-Tolylthio)ethylamine HCl; 1-Amino-2-(p-tolylthio)ethane HCl
CAS Registry Number 24194-10-3
Molecular Formula C₉H₁₄ClNS (Salt) / C₉H₁₃NS (Free Base)
Molecular Weight 203.73 g/mol (Salt) / 167.27 g/mol (Free Base)
Physical Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexane, Ether
Hygroscopicity Moderate (Store in desiccator)

Synthetic Pathway & Methodology

While various routes exist (e.g., ring-opening of 2-oxazolidinone with thiols), the most robust and scalable method for the hydrochloride salt involves the nucleophilic alkylation of 4-methylbenzenethiol with 2-chloroethanamine.

Reaction Logic (Expert Commentary)
  • Thiolate Generation: The p-toluenethiol is weakly acidic (pKa ~6-7). Using a strong base (NaOH or NaOEt) generates the highly nucleophilic thiolate anion.

  • Chemo-selectivity: The reaction is performed under an inert atmosphere (Nitrogen/Argon) to prevent the oxidative dimerization of the thiol into a disulfide (p-Tolyl-S-S-p-Tolyl), a common impurity.

  • Salt Formation: The free base amine is an oil and prone to oxidation. Converting it to the hydrochloride salt immediately after workup ensures long-term stability and ease of handling.

Validated Protocol (Step-by-Step)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Thiolate Formation:

    • Add 4-Methylbenzenethiol (10.0 mmol) to Ethanol (20 mL).

    • Add Sodium Hydroxide (20.0 mmol, 2.0 eq) dissolved in minimal water (or use NaOEt in EtOH).

    • Stir at room temperature for 15 minutes until the solution is homogeneous (thiolate formation).

  • Alkylation:

    • Add 2-Chloroethanamine hydrochloride (11.0 mmol, 1.1 eq) directly to the flask. Note: The extra base added in step 2 neutralizes the HCl from this reagent.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (NaCl) formed.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Dichloromethane (DCM) and wash with 1M NaOH (to ensure the product is in the free base form).

    • Separate the organic layer, dry over anhydrous

      
      , and filter.
      
  • Salt Formation (Critical Step):

    • Cool the DCM solution to 0°C.

    • Slowly add 4M HCl in Dioxane or bubble dry HCl gas until pH < 2.

    • The product will precipitate as a white solid.

    • Filter, wash with cold diethyl ether, and dry under vacuum.

Workflow Visualization

Synthesis_Workflow Start 4-Methylbenzenethiol (Precursor) Base NaOH / EtOH (Deprotonation) Start->Base Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Activation Reflux Reflux 4-6h (Alkylation) Intermediate->Reflux Reagent 2-Chloroethanamine HCl (Electrophile) Reagent->Reflux Workup Extraction (DCM) & Drying Reflux->Workup -NaCl Salt HCl/Dioxane (Precipitation) Workup->Salt Product Target Product (HCl Salt) Salt->Product Crystallization

Figure 1: Synthetic workflow for the preparation of 2-[(4-Methylphenyl)thio]ethanamine HCl via nucleophilic substitution.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d6 (due to salt solubility)

Shift (

ppm)
MultiplicityIntegrationAssignment
2.30 Singlet (s)3HMethyl group on aromatic ring (

)
3.05 Triplet (t)2HMethylene adjacent to Nitrogen (

)
3.25 Triplet (t)2HMethylene adjacent to Sulfur (

)
7.15 Doublet (d)2HAromatic protons (meta to S, ortho to Me)
7.35 Doublet (d)2HAromatic protons (ortho to S, meta to Me)
8.10+ Broad (br)3HAmmonium protons (

)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Peak: m/z = 168.1 [M+H]

    
     (Corresponds to the protonated free base).
    
  • Note: The chloride counter-ion is not observed in positive mode MS.

Biological & Pharmaceutical Context

This molecule is rarely a final drug but serves as a high-value fragment in medicinal chemistry.

  • Bioisosterism: The thioether (-S-) linkage replaces the methylene (-CH2-) or ether (-O-) bridge found in classical neurotransmitter analogs. The sulfur atom introduces:

    • Larger Van der Waals radius: 1.80 Å (vs 1.70 Å for C), potentially altering the binding pocket fit.

    • Metabolic Susceptibility: The sulfur is prone to oxidation (sulfoxide/sulfone), which can be exploited to tune the metabolic half-life of a drug candidate.

  • GPCR Ligands: The 2-(arylthio)ethanamine scaffold is a known pharmacophore for Serotonin (5-HT) receptor modulators. The 4-methyl group provides a lipophilic handle for hydrophobic interactions within the receptor active site.

Safety & Handling Protocols

  • Odor Control: Thiophenols (starting material) have a potent, disagreeable stench.

    • Protocol: All glassware and waste must be treated with a dilute bleach solution (sodium hypochlorite) before removal from the fume hood. This oxidizes residual thiols to odorless sulfonates.

  • Stability: As a hydrochloride salt, the compound is stable at room temperature. However, the free base is sensitive to air oxidation. Always store the salt in a tightly sealed vial, preferably under argon if stored for >6 months.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74764983, 1-(4-Methylphenyl)ethanamine hydrochloride (Structural Analog Reference). Retrieved October 25, 2023, from [Link]

  • Accela Chem. (n.d.). Product Catalog: 2-[(4-methylphenyl)thio]ethanamine hydrochloride. Retrieved October 25, 2023, from [Link]

Exploratory

Technical Whitepaper: Solubility Profile &amp; Solvent Selection for 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride . As a thioether-linked amine salt, this compound exhibits di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride . As a thioether-linked amine salt, this compound exhibits distinct amphiphilic properties—possessing both a lipophilic tolyl tail and a hydrophilic ammonium head.

Understanding its solubility landscape is critical for:

  • Synthetic Workup: Efficient extraction and purification from reaction mixtures.

  • Assay Preparation: Creating stable stock solutions for biological screening.

  • Crystallization: Selecting optimal solvent/anti-solvent systems for solid-state characterization.

Key Insight: While the hydrochloride salt is highly water-soluble, its thioether moiety introduces oxidative instability in aqueous solution over time. Researchers must balance solubility requirements with chemical stability, often favoring anhydrous polar organic solvents (DMSO, Methanol) for long-term storage.

Chemical Structure & Theoretical Solubility Analysis[1]

To predict and manipulate the solubility of 2-[(4-Methylphenyl)thio]ethanamine HCl, one must deconstruct its molecular architecture into competing domains.

Structural Domains[2]
  • The Hydrophilic Head (Ammonium Chloride): The primary amine hydrochloride (

    
    ) provides a high charge density, facilitating strong ion-dipole interactions with water and hydrogen bonding with polar protic solvents.
    
  • The Hydrophobic Tail (p-Tolylthioethyl): The 4-methylphenyl sulfide group is lipophilic. It disrupts the water lattice structure, reducing solubility compared to smaller amine salts (e.g., ethylamine HCl) but enhancing affinity for organic interfaces.

The "Solubility Switch" Mechanism

The solubility of this compound is pH-dependent. This property is the foundation of its purification strategy.

  • pH < 8 (Salt Form): The ionic lattice dominates. Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

  • pH > 10 (Free Base): Deprotonation yields the neutral amine. The lipophilic tolyl tail dominates. Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in Water.

Solubility Profile: Water vs. Organic Solvents[3][4][5]

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" applied to the ionic salt form.

Table 1: Solubility Matrix for Hydrochloride Salt
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Aqueous Water (pH 7)High (>50 mg/mL)Ion-Dipole hydrationBio-assays, Aqueous workup
Polar Protic MethanolHigh Hydrogen bonding & Dielectric solvationNMR, Transfer solvent
EthanolModerate - High Hydrogen bondingRecrystallization (Solvent)
IsopropanolModerate Reduced polarityRecrystallization (Solvent)
Polar Aprotic DMSOVery High Dipole-DipolePreferred Stock Solution
DMFHigh Dipole-DipoleSynthesis medium
Chlorinated Dichloromethane (DCM)Low - Moderate Weak DipoleExtraction (only for Free Base)
ChloroformLow - Moderate Weak DipoleNMR (if

unavailable)
Non-Polar Diethyl EtherInsoluble NonePrecipitation (Anti-solvent)
Hexane / HeptaneInsoluble NoneWashing impurities
Ethyl AcetateVery Low Weak DipoleWashing impurities

Critical Note on Stability: Aqueous solutions of thioethers are prone to oxidation (forming sulfoxides/sulfones) upon exposure to air. DMSO stock solutions stored at -20°C are recommended for preserving compound integrity [1].

Visualization: Solvation & Purification Logic

The following diagrams illustrate the mechanistic logic for solvent selection and the purification workflow.

Diagram 1: The Solvation & Recrystallization Logic

This diagram depicts how the interplay between the ionic head and hydrophobic tail dictates solvent choice.

SolvationLogic cluster_Solvents Solvent Interaction Compound 2-[(4-Methylphenyl)thio] ethanamine HCl Water Water/Methanol (High Dielectric) Compound->Water Ion-Dipole Dominates Ether Ether/Hexane (Low Dielectric) Compound->Ether Lattice Energy Dominates Result_Soluble Full Solvation (Clear Solution) Water->Result_Soluble Dissolution Result_Precip Lattice Formation (Precipitation) Ether->Result_Precip Anti-Solvent Effect

Caption: Interaction of the amine salt with polar vs. non-polar solvents. High dielectric solvents overcome lattice energy; low dielectric solvents force precipitation.

Diagram 2: pH-Switch Extraction Protocol

This workflow demonstrates how to leverage solubility differences for purification.

ExtractionWorkflow Start Crude Reaction Mixture (Aq. Acidic Phase) Step1 Add NaOH (pH > 10) Liberate Free Base Start->Step1 Step2 Extract with DCM/EtOAc Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Free Amine) PhaseSep->OrgLayer Product Migrates AqLayer Aqueous Layer (Salts/Impurities) PhaseSep->AqLayer Waste Step3 Add HCl / Evaporate OrgLayer->Step3 Final Pure HCl Salt (Solid) Step3->Final

Caption: The "Free-Basing" strategy uses pH manipulation to invert solubility, moving the product from water (impurities remain) to organic solvent, then back to salt form.

Experimental Protocols

Since specific quantitative data is often absent in literature for specific analogs, the following self-validating protocols allow researchers to determine exact solubility limits and purify the compound.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the saturation limit (


) in a specific solvent.
  • Preparation: Weigh 100 mg of dry 2-[(4-Methylphenyl)thio]ethanamine HCl into a tared 4 mL vial (

    
    ).
    
  • Addition: Add the target solvent (e.g., Water, Ethanol) in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Endpoint: Stop adding solvent when the solid fully disappears and the solution is clear.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If crystals form, the solution was near saturation, confirming the validity of the room-temperature limit.

Protocol B: Recrystallization (Purification)

Objective: To obtain high-purity crystals using a Solvent/Anti-solvent system.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of hot Ethanol or Isopropanol (approx. 60°C).

  • Filtration: If insoluble particles remain, filter the hot solution through a 0.45

    
    m PTFE syringe filter.
    
  • Nucleation: Slowly add Diethyl Ether (Anti-solvent) dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add one drop of Ethanol to clear the turbidity, then seal and place at 4°C overnight.

  • Harvest: Filter the resulting white crystals and wash with cold Ether.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem Compound Summary. (2023). 2-(Methylthio)ethanamine hydrochloride (Analogous Structure Data). National Center for Biotechnology Information. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Protocols & Analytical Methods

Method

preparation of heterocycles using 2-[(4-Methylphenyl)thio]ethanamine hydrochloride precursors

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride as a bifunctional building block for constr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride as a bifunctional building block for constructing nitrogen-containing heterocycles.

Executive Summary

2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 104456-11-9 analog) represents a critical "satellite" scaffold in medicinal chemistry. Structurally, it is a bioisostere of 2-phenethylamine , where the methylene linker is replaced by a thioether moiety.[1] This modification alters lipophilicity (


), metabolic stability, and receptor binding kinetics, making it a high-value precursor for:
  • Scaffold Hopping: Replacing phenethyl chains in GPCR ligands (e.g., dopamine, serotonin receptors).

  • Heterocycle Functionalization: Introducing flexible aryl-thio-ethyl side chains onto Pyrroles, Piperazines, and Imidazolidinones.[1]

  • Divergent Synthesis: Serving as a nucleophilic "warhead" for cyclization reactions.

This guide provides validated protocols for converting this precursor into bioactive heterocycles, focusing on Paal-Knorr Pyrrole Synthesis and Piperazine Cyclization .[1]

Precursor Properties & Handling[2]

Before initiating synthesis, the hydrochloride salt must often be neutralized to release the nucleophilic free amine.[1]

PropertySpecification
Chemical Name 2-[(4-Methylphenyl)thio]ethanamine hydrochloride
Formula

MW 203.73 g/mol (Salt); 167.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (as salt)
Key Reactivity Primary Amine (Nucleophile), Thioether (Oxidation sensitive)
Protocol A: Preparation of the Free Base (In Situ)

Note: Many cyclizations require the free amine. While commercial HCl salts are stable, the free base is sensitive to oxidation (disulfide formation).

  • Dissolution: Suspend 10.0 mmol (2.04 g) of the hydrochloride salt in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 15 mL of 1M NaOH or saturated

    
     solution.
    
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and layers clarify. Separate the organic layer.[2]

  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Usage: Use the filtrate immediately for subsequent acylation or cyclization steps to prevent oxidative degradation of the sulfur.

Application 1: Synthesis of N-Substituted Pyrroles

Method: Modified Clauson-Kaas (Paal-Knorr) Reaction Target: 1-{2-[(4-Methylphenyl)thio]ethyl}-1H-pyrrole[1]

This protocol utilizes 2,5-dimethoxytetrahydrofuran as a latent source of succinaldehyde.[1][3] It is the preferred method for installing the pyrrole ring onto the sensitive thio-amine linker because it proceeds under mild acidic conditions that do not oxidize the sulfur.[1]

Mechanistic Logic

The reaction proceeds via the acid-catalyzed opening of the furan ring to form a 1,4-dicarbonyl intermediate, which undergoes double condensation with the primary amine.[1]

PyrroleSynthesis cluster_0 Reagents Precursor 2-[(4-Methylphenyl)thio] ethanamine (Free Base) Intermediate Open Chain 1,4-Dicarbonyl Precursor->Intermediate Nucleophilic Attack Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Intermediate Acetic Acid Reflux Cyclization Double Condensation (- 2 MeOH, - 2 H2O) Intermediate->Cyclization Product N-Substituted Pyrrole (Target) Cyclization->Product

Caption: Pathway for the conversion of the amine precursor to N-substituted pyrrole via Clauson-Kaas reagent.[1]

Experimental Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-[(4-Methylphenyl)thio]ethanamine (1.67 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 2 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine (ninhydrin active) should disappear; the pyrrole product will be UV active and turn red/brown with Ehrlich’s reagent.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-water (50 mL) and neutralize with solid

      
       or NaOH pellets (carefully) to pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry (

    
    ), and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Expected Yield: 75–85% as a pale yellow oil or low-melting solid.

Application 2: Synthesis of N-Arylthioethyl Piperazines

Method: Bis-alkylation with Bis(2-chloroethyl)amine Target: 1-{2-[(4-Methylphenyl)thio]ethyl}piperazine

Piperazines are privileged scaffolds in CNS drug discovery. This protocol constructs the piperazine ring around the nitrogen of our precursor.

Experimental Protocol
  • Reagent Prep: Prepare a solution of 2-[(4-Methylphenyl)thio]ethanamine (10 mmol) in n-Butanol or Diglyme (20 mL).

  • Cyclization: Add Bis(2-chloroethyl)amine hydrochloride (1.78 g, 10 mmol) and Solid Sodium Carbonate (2.12 g, 20 mmol).

    • Note:

      
       is preferred over stronger bases to prevent elimination side reactions of the chloro-reagent.
      
  • Reflux: Heat to reflux (120 °C) for 12–24 hours.

    • Mechanism:[1][4][2][5] The reaction proceeds via the formation of a transient aziridinium ion intermediate, which is ring-opened by the precursor amine, followed by a second intramolecular cyclization.[1]

  • Work-up:

    • Filter off inorganic salts while hot.

    • Concentrate the filtrate under reduced pressure.[6]

    • The residue is typically the mono-hydrochloride salt or free base.[1]

  • Purification: Recrystallize from Ethanol/Ether or convert to the Boc-protected derivative for column chromatography if the free amine is too polar.

Advanced Application: Oxidative Cyclization (Conceptual)

Target: Dihydro-1,4-thiazines (Pummerer-Type)

While the precursor contains a stable thioether, it can be activated via oxidation to the sulfoxide, followed by Pummerer rearrangement to cyclize onto the nitrogen chain (if an appropriate electrophile like a ketone is present).

StepReagentTransformation
1. Oxidation

(1.0 eq)
Converts Thioether (

)

Sulfoxide (

).
2. Pummerer

/ TFA
Generates Thionium ion; cyclization requires an internal nucleophile (e.g., if the amine was first acylated with a ketone-containing chain).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrrole) Incomplete hydrolysis of furanEnsure Glacial Acetic Acid is used (water is needed for hydrolysis, usually present in trace or generated in situ).
Disulfide Formation Oxidation of precursorDegas solvents with Nitrogen/Argon. Use fresh free base.
Polymerization Overheating during Piperazine synthesisMaintain strictly 1:1 stoichiometry. Use high-dilution conditions if dimers form.
TLC Streaking Free amines interacting with silicaAdd 1% Triethylamine to the eluent or use amine-functionalized silica.

References

  • Paal-Knorr Pyrrole Synthesis : Azizi, N., et al. "Iron(III) Chloride-Catalyzed Paal-Knorr Synthesis of Pyrroles."[1][7] Synlett, 2009(14), 2245-2248. Link

  • Piperazine Synthesis : Brockquist, J. L., et al. "Synthesis of Piperazines from Bis(2-chloroethyl)amine."[8] Journal of the American Chemical Society, 1948, 70(1), 34-36.[1] Link

  • Thioethylamines in Med Chem : Nieto, C., et al. "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space."[1][9] Beilstein Journal of Organic Chemistry, 2024, 20, 1880-1893.[1][9] Link

  • Clauson-Kaas Reagent : Elming, N., & Clauson-Kaas, N. "The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran."[1] Acta Chemica Scandinavica, 1952, 6, 867-874.[1] Link

  • Precursor Reactivity : BenchChem. "2-(Ethylthio)ethylamine hydrochloride - Applications in Research." BenchChem Application Notes, 2025. Link

Sources

Application

Application Note: Standard Operating Procedure for Handling 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

Introduction & Chemical Profile[1][2][3][4][5][6][7] 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 42404-23-9 for free base; HCl salt is a derivative) is a bifunctional building block containing a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 42404-23-9 for free base; HCl salt is a derivative) is a bifunctional building block containing a primary amine and an aryl thioether. It is frequently employed in medicinal chemistry for the synthesis of heterocycles, fragment-based drug discovery, and as a linker in proteolysis-targeting chimeras (PROTACs).

Unlike simple alkyl amines, the presence of the thioether linkage introduces specific reactivity (oxidation susceptibility) and handling challenges (potential odor upon free-basing) that require a tailored protocol.

Physicochemical Identity
PropertyDetail
Chemical Name 2-[(4-Methylphenyl)thio]ethanamine hydrochloride
Synonyms 2-(p-Tolylthio)ethylamine HCl; 4-Methylphenylthioethylamine hydrochloride
Molecular Formula C₉H₁₃NS[1] · HCl
Molecular Weight 203.73 g/mol (Salt); 167.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (approx) ~9.0 (Ammonium), ~ -5 (Thioether sulfur)

Safety & Hazard Assessment (HSE)

While the hydrochloride salt significantly mitigates the volatility and odor associated with the free amine/thiol precursors, it must be treated with high caution due to its potential for corrosivity and sensitization.

Core Hazards
  • Skin/Eye Corrosion: As an amine salt, it can cause severe irritation or burns upon contact with mucous membranes (Category 1B/2 equivalent).

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Sensitization: Thioethers are known sensitizers; repeated exposure may cause allergic dermatitis.

PPE Requirements[7][9][10][11][12][13]
  • Respiratory: N95 or P100 particulate respirator when weighing powders. Use a fume hood for all open-handling steps.

  • Dermal: Nitrile gloves (double-gloving recommended during synthesis steps involving free-basing).

  • Ocular: Chemical splash goggles.

Storage & Stability Protocol

The thioether moiety is susceptible to oxidation to the sulfoxide (


) and sulfone (

) forms, particularly in solution or if the solid is exposed to humid air and light.
Storage Hierarchy
  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Environment: Store at -20°C (long-term) or 2–8°C (active use).

  • Atmosphere: Store under Argon or Nitrogen if the seal is broken. The HCl salt is hygroscopic; moisture facilitates hydrolysis and oxidation.

Diagram 1: Stability & Degradation Pathways The following diagram illustrates the critical degradation routes that must be prevented during storage and handling.

degradation_pathways Compound 2-[(4-Methylphenyl)thio] ethanamine HCl FreeBase Free Amine (Volatile/Odor) Compound->FreeBase pH > 9.0 (Neutralization) Sulfoxide Sulfoxide Impurity (S=O) Compound->Sulfoxide O2 / Light (Slow Oxidation) Dimer Disulfide Dimer (Rare/Cleavage) Compound->Dimer C-S Cleavage (Extreme Conditions) Sulfone Sulfone Impurity (O=S=O) Sulfoxide->Sulfone Strong Oxidants

Caption: Degradation logic showing oxidation risks (Red) and free-basing transitions (Green).

Experimental Protocols

Protocol A: Preparation of Stock Solutions (50 mM)

Rationale: Preparing stocks in anhydrous solvents minimizes hydrolysis risks. DMSO is preferred for biological assays; Methanol is preferred for synthetic intermediates.

  • Calculate Mass: For 10 mL of 50 mM solution, weigh 101.9 mg of the HCl salt.

  • Solvent Choice:

    • Assay/Biology: Use anhydrous DMSO (Grade ≥99.9%).

    • Chemistry: Use anhydrous Methanol or Ethanol.

  • Dissolution: Add solvent to the vial. Vortex for 30 seconds. The salt should dissolve readily at RT.

  • Degassing: Briefly sparge with Nitrogen gas for 1 minute to remove dissolved oxygen, slowing sulfoxide formation.

  • Storage: Aliquot into single-use vials and freeze at -20°C. Do not refreeze multiple times.

Protocol B: "Free-Basing" for Nucleophilic Coupling

Rationale: The HCl salt is non-nucleophilic. To react the amine with an electrophile (e.g., acid chloride, aldehyde), it must be neutralized. In situ neutralization is preferred to avoid isolating the smelly free base.

Reagents:

  • Substrate (e.g., Acid Chloride)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step:

  • Suspend 1.0 equiv of 2-[(4-Methylphenyl)thio]ethanamine HCl in DCM (0.1 M concentration).

  • Add 2.5 equiv of DIPEA.

    • Observation: The suspension will clear as the amine salt solubilizes into the free base.

    • Note: A faint sulfur odor may be detectable; ensure fume hood ventilation is active.

  • Stir for 10 minutes at Room Temperature (RT) to ensure complete deprotonation.

  • Add 1.0 equiv of the Electrophile dropwise.

  • Monitor reaction by LCMS. The amine peak (M+H) should disappear, replaced by the product mass.

Quality Control & Troubleshooting

Before committing valuable intermediates, verify the integrity of the amine salt using this checklist.

TestMethodAcceptance Criteria
Purity LCMS (ESI+)Single peak at m/z 168.1 [M+H]⁺ (Free base mass). No +16 mass (Sulfoxide).
Appearance VisualWhite powder.[2] Yellowing indicates oxidation or free amine liberation.
Solubility Water (10 mg/mL)Clear, colorless solution. Turbidity suggests contaminants.

Diagram 2: Handling Workflow Standardized workflow to ensure safety and chemical integrity.

handling_workflow Receipt Receipt & Log (Check Seal) Storage Storage (-20°C, Dark) Receipt->Storage Weighing Weighing (Fume Hood, PPE) Storage->Weighing Warm to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization QC QC Check (LCMS for Sulfoxide) Solubilization->QC Use Experimental Use (In-situ Neutralization) QC->Use Pass Disposal Disposal (High BTU Waste) QC->Disposal Fail (>5% Oxidized) Use->Disposal

Caption: Operational workflow from receipt to disposal, emphasizing the QC gate.

Waste Disposal & Environmental Compliance

Thioethers can be toxic to aquatic life and possess strong odors even in trace amounts.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this can generate heat and sulfoxides/sulfones violently.

  • Treatment: If the free base is generated and smells, treat the waste stream with dilute bleach (Sodium Hypochlorite) to oxidize the sulfur to the non-volatile sulfoxide/sulfone before disposal.

  • Binning: Dispose of as Halogenated Organic Waste (due to HCl content) or High BTU organic waste depending on facility rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42404-23-9, 2-[(4-Methylphenyl)thio]ethanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Sensitizers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 2-[(4-Methylphenyl)thio]ethanamine hydrochloride preparations

This guide serves as a comprehensive technical resource for the purification of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (also known as 2-(p-tolylthio)ethylamine HCl).[1] It is designed for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the purification of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (also known as 2-(p-tolylthio)ethylamine HCl).[1] It is designed for researchers requiring high-purity material for biological screening or further synthetic steps.

[1]

Product Profile
  • Chemical Name: 2-[(4-Methylphenyl)thio]ethanamine hydrochloride[1]

  • Structure: 4-Me-C₆H₄-S-CH₂-CH₂-NH₂[1] · HCl

  • CAS Number: 42404-23-9[1][2][3]

  • Molecular Weight: 203.73 g/mol [1]

  • Primary Application: Building block for pharmaceutical intermediates; surface modification; ligand for metal chelation.[1]

Part 1: Impurity Identification & Diagnostics

Q: My product has a persistent, garlic-like or "rotten egg" odor even after drying. What is this? A: This indicates the presence of residual 4-methylbenzenethiol (p-thiocresol) .[1]

  • Cause: Incomplete reaction or insufficient washing.[1] Thiophenols have extremely low odor thresholds (ppb range).[1]

  • Risk: Thiophenols are prone to oxidation, leading to disulfide contamination over time. They are also potent catalyst poisons in subsequent metal-catalyzed cross-couplings.

Q: I see a second set of aromatic peaks in my ¹H NMR, slightly downfield. What is it? A: This is likely Bis(4-methylphenyl) disulfide .[1]

  • Origin: Oxidative coupling of the starting thiol.

  • Diagnostic: Look for a singlet methyl peak around

    
     2.30-2.35 ppm that integrates differently from your product's methyl group.[1]
    
  • Solubility: Unlike your amine HCl salt, this impurity is highly lipophilic and insoluble in water.

Q: How do I quantify the purity of the salt? A:

  • HPLC: Use a C18 column with an acidic mobile phase (0.1% TFA or H₃PO₄) to keep the amine protonated and improve peak shape.

  • Titration: Argentometric titration (for chloride content) or Perchloric acid titration (for non-aqueous amine content) can determine the salt stoichiometry.

Part 2: Purification Protocols

Method A: The "Acid-Base-Acid" Extraction (Recommended)

Best for removing unreacted thiols, disulfides, and non-basic organic impurities.[1]

Principle: This method exploits the amphiphilic nature of the amine and the acidity of the thiophenol contaminant (pKa ~6).

Protocol:

  • Dissolution: Dissolve the crude brown solid in 0.1 M HCl (aq) . Ensure pH < 2.[1]

    • Why? Protonates the amine (R-NH₃⁺), making it water-soluble.[1] Thiol (Ar-SH) and Disulfide (Ar-S-S-Ar) remain neutral/lipophilic.[1]

  • Organic Wash (Critical Step): Wash the aqueous layer 3× with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard the organic layer. This removes the disulfide and the bulk of the unreacted thiol.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4 M NaOH until pH > 12.

    • Why? The amine is deprotonated to the free base (R-NH₂). The residual thiol is deprotonated to the thiolate anion (Ar-S⁻).

  • Extraction: Extract the aqueous mixture 3× with DCM .

    • Action: Keep the organic layer. The neutral amine moves into the DCM. The anionic thiolate (Ar-S⁻) stays trapped in the aqueous layer.

    • Note: Do not delay this step; thiolates can oxidize to disulfides (which would re-enter the organic layer) if left too long.

  • Salt Formation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Bubble dry HCl gas or add HCl in dioxane/ether dropwise.

  • Isolation: Filter the white precipitate. Wash with cold diethyl ether.[1]

Method B: Recrystallization (Polishing)

Best for removing inorganic salts and trace colored impurities.

Solvent System: Ethanol / Diethyl Ether (or Isopropanol).[1] Protocol:

  • Dissolve the semi-pure salt in the minimum amount of boiling absolute ethanol .

  • If colored, treat with activated charcoal for 10 mins and filter hot through Celite.

  • Allow the solution to cool to room temperature.[1][4]

  • Add diethyl ether dropwise until persistent turbidity is observed.

  • Cool at -20°C overnight.

  • Filter the crystals and dry under vacuum over P₂O₅.

Part 3: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during extraction.[1]Ensure pH > 12 during the base extraction step. The amine must be fully deprotonated.
Sticky/Oily Solid Residual solvent or mixed salt forms.[1]Triturate (grind) the oil with anhydrous diethyl ether or pentane to induce crystallization.
Yellow Color Oxidation products (sulfoxides) or trace iodine (if used).[1]Recrystallize from Ethanol/Ether.[1] Avoid using iodine oxidants for thiol removal on this substrate.[1]
Melting Point Depression Water retention (hygroscopic salt).[1]Dry at 40°C under high vacuum (0.1 mbar) for 24 hours.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the chemical logic separating the target amine from its specific impurities based on pKa and solubility.

PurificationLogic Start Crude Mixture (Amine HCl, Thiol, Disulfide) AcidWash Step 1: Dissolve in 0.1M HCl (pH < 2) Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Disulfide & Neutral Thiol) DISCARD Sep1->OrgLayer1 Wash w/ EtOAc AqLayer1 Aqueous Layer (Contains Amine-H+) Sep1->AqLayer1 Keep Aqueous BaseStep Step 2: Basify to pH > 12 (NaOH) AqLayer1->BaseStep Sep2 Separation 2 (Extract with DCM) BaseStep->Sep2 AqLayer2 Aqueous Layer (Contains Thiolate Ar-S-) DISCARD Sep2->AqLayer2 Traps Thiolates OrgLayer2 Organic Layer (Contains Free Amine) Sep2->OrgLayer2 Extracts Product SaltStep Step 3: Add HCl Precipitate & Filter OrgLayer2->SaltStep Final Pure Product (White Solid) SaltStep->Final

Caption: Flowchart demonstrating the "Acid-Base-Acid" purification strategy, utilizing pH switching to selectively partition impurities.

References

  • PrepChem. Synthesis of 2-(4-methylphenyl)ethanamine. (General amine synthesis and workup protocols). Available at: [Link]

  • National Institutes of Health (PubChem). Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011.[1] (Physicochemical properties of thioether amines). Available at: [Link][1]

  • ResearchGate. Removal of Smelly Thiol via Extraction.[1] (Community discussion on thiol removal strategies).[1][5][6] Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Mitigating Hygroscopicity of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

[1] Product Support ID: TS-MTE-HCl-001 Compound: 2-[(4-Methylphenyl)thio]ethanamine hydrochloride Class: Aryl-thioether amine salt Common Issues: Deliquescence, weighing errors, stoichiometry drift, oxidative degradation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Support ID: TS-MTE-HCl-001 Compound: 2-[(4-Methylphenyl)thio]ethanamine hydrochloride Class: Aryl-thioether amine salt Common Issues: Deliquescence, weighing errors, stoichiometry drift, oxidative degradation.[1]

Executive Summary: The Hygroscopic Challenge

As a Senior Application Scientist, I often see experimental failures traced back to the physical state of the starting material. 2-[(4-Methylphenyl)thio]ethanamine hydrochloride combines a hydrophilic ammonium chloride head group with a lipophilic aryl-thioether tail.[1] This amphiphilic structure makes the crystal lattice highly susceptible to hygroscopicity —the rapid absorption of atmospheric moisture.

Why this matters:

  • Stoichiometric Error: Absorbed water increases the effective mass. Weighing 203 mg of "wet" salt might only deliver 0.8 equivalents of the active amine, leading to incomplete reactions.

  • Physical Degradation: Moisture facilitates the mobility of oxygen, accelerating the oxidation of the thioether sulfur (-S-) to sulfoxide (-S(=O)-), an impurity that is often difficult to separate.[1]

  • Handling Difficulty: The salt can transition from a free-flowing powder to a sticky gum or liquid (deliquescence) within minutes in humid labs.[1]

This guide provides authoritative protocols to restore and maintain the integrity of your reagent.

Troubleshooting Guide (Q&A)

Q1: My sample has turned into a sticky "goo" or solid clump. Is it ruined?

Status: Likely Recoverable. Diagnosis: The compound has absorbed significant water, lowering the glass transition temperature of the crystal surface. Unless it has been exposed to air for months (leading to oxidation), it is likely chemically intact but physically compromised. Action: Do not attempt to chip it out.

  • Dissolve the entire clump in a minimum amount of dry methanol or ethanol.

  • Perform the Azeotropic Drying Protocol (See Section 3) to recover the solid.

  • Verify purity via LC-MS or NMR (check for sulfoxide peak shift).[1]

Q2: How do I weigh this accurately for a sensitive reaction?

Status: Critical Technique Required. Diagnosis: Standard weighing on an open balance allows water uptake during the measurement, drifting the reading. Action: Use the "Difference Weighing" technique:

  • Dry a capped vial containing the bulk solid in a desiccator.

  • Weigh the entire vial (capped) on the balance (

    
    ).
    
  • Quickly transfer an estimated amount to your reaction flask.

  • Immediately recap and weigh the vial again (

    
    ).
    
  • Mass added =

    
    .[1]
    Note: This eliminates the error of the salt absorbing water on the weigh boat.
    
Q3: Can I dry this in a standard oven?

Status: Risky. Diagnosis: Thioethers are sensitive to thermal oxidation.[1] Heating in a standard oven (presence of air) at >60°C can promote sulfoxide formation. Action: Use a Vacuum Oven or Desiccator .[1]

  • Temperature: Max 40–45°C.[1]

  • Atmosphere: Vacuum (<10 mbar) or Inert Gas (Argon/Nitrogen).

  • Desiccant: Phosphorus Pentoxide (

    
    ) is ideal for amine salts; it aggressively binds water without reacting with the hydrochloride.
    
Q4: How should I store this long-term?

Status: Preventative Maintenance. Action:

  • Primary Container: Amber glass vial (protects from light/UV oxidation of sulfur) with a Teflon-lined screw cap.[1]

  • Secondary Container: Place the vial inside a desiccator or a larger jar containing a desiccant packet (Silica Gel or Drierite).

  • Temperature: Refrigerator (4°C) or Freezer (-20°C).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside the cold bottle.

Experimental Protocols

Protocol A: Vacuum Drying (Routine Maintenance)

Use this when the powder is slightly clumpy but not liquid.

  • Setup: Place the open vial in a vacuum drying pistol or vacuum oven.

  • Desiccant: Place a tray of

    
     or activated silica gel in the chamber.
    
  • Conditions: Apply vacuum (<5 mmHg). Heat gently to 40°C.

  • Duration: Dry for 4–12 hours.

  • Backfill: Vent with dry Nitrogen or Argon, not ambient air.

Protocol B: Azeotropic Drying (Rescue Procedure)

Use this when the sample is wet, sticky, or deliquescent.

Principle: Water forms a low-boiling azeotrope with toluene (bp 85°C) or ethanol/toluene mixtures, allowing water removal at temperatures below the boiling point of water.

  • Dissolution: Dissolve the "wet" amine salt in a minimum volume of absolute Ethanol (to break the crystal lattice).

  • Addition: Add Toluene (ratio ~5:1 Toluene:Ethanol).

  • Evaporation: Rotovap at 40–50°C under reduced pressure. The azeotrope will carry off the water.

  • Repetition: If a gum remains, re-suspend in pure Toluene and rotovap again.

  • Result: The product should precipitate as a white/off-white solid.[1]

  • Final Dry: Place in a vacuum desiccator (Protocol A) to remove trace solvent.

Decision Workflows (Visualized)

Figure 1: Hygroscopic Sample Handling Decision Tree

Follow this logic to determine the appropriate processing step for your specific sample condition.

HandlingLogic Start Assess Sample State IsFlowing Is it Free-Flowing? Start->IsFlowing IsSticky Is it Sticky/Clumped? IsFlowing->IsSticky No Weigh Proceed to Weighing (Use Difference Method) IsFlowing->Weigh Yes IsLiquid Is it Liquid/Goo? IsSticky->IsLiquid No (Severe) VacDry Protocol A: Vacuum Oven (40°C, P2O5) IsSticky->VacDry Yes (Minor) Azeotrope Protocol B: Azeotropic Drying (EtOH/Toluene) IsLiquid->Azeotrope Yes VacDry->Weigh QC QC Check: NMR/LCMS for Oxidation Azeotrope->QC QC->Weigh Pass QC->Azeotrope Fail (Recrystallize)

Caption: Decision matrix for selecting the correct drying protocol based on the physical state of the amine salt.

Figure 2: Accurate Weighing Workflow for Hygroscopic Solids

Standard weighing boats introduce significant error.[1] Use this closed-loop cycle.

WeighingCycle Step1 1. Dry Source Vial (Desiccator) Step2 2. Tare Balance (Zero) Step1->Step2 Step3 3. Weigh Capped Vial (Mass A) Step2->Step3 Step4 4. Dispense to Reactor (Quickly!) Step3->Step4 Step5 5. Weigh Capped Vial (Mass B) Step4->Step5 Step5->Step4 Insufficient Mass Calc Calculate: Mass A - Mass B Step5->Calc

Caption: "Difference Weighing" workflow to minimize moisture exposure during mass measurement.

Quantitative Data: Impact of Moisture

The following table illustrates the stoichiometric error introduced by water absorption for 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (MW: 203.73 g/mol ).

Water Content (% w/w)Effective MW ( g/mol )Error in Moles (if uncorrected)Physical Appearance
0.0% (Dry) 203.730%Free-flowing white powder
1.0% 205.79-1.0%Slight clumping
5.0% 214.45-5.0%Sticky / Tacky solid
10.0% 226.37-10.0%Wet paste / Gum
15.0% 239.68-15.0%Deliquescent liquid

Data Note: At 10% water content, a standard 1.0 equivalent charge becomes 0.9 equivalents, potentially stalling nucleophilic substitution reactions.

References

  • National Institutes of Health (NIH) - PubChem. 2-(Ethylthio)ethylamine hydrochloride (Compound Summary).[1] Retrieved from [Link]

  • Organic Syntheses. Handling and Drying of Hygroscopic Amine Salts. Org.[2][3][4] Synth. Coll. Vol. 1, 1941, 309.[3] Retrieved from [Link]

  • TutorChase. Laboratory Handling of Hygroscopic Solutes. Retrieved from [Link]

  • ResearchGate. Drying protocols for moisture absorbing salts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation and purity assessment of novel chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for these tasks. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol for sample preparation and data acquisition, and offer a comparative analysis against potential synthetic precursors and impurities.

The Structural Significance of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

2-[(4-Methylphenyl)thio]ethanamine hydrochloride incorporates several key functional groups that contribute to its chemical properties and biological activity. The presence of a primary amine, a thioether linkage, and a para-substituted aromatic ring gives rise to a distinct ¹H NMR spectrum. Understanding the characteristic chemical shifts and coupling patterns of the protons within this molecule is crucial for its identification and the determination of its purity. The hydrochloride salt form is often employed to enhance stability and aqueous solubility, which in turn influences the NMR spectrum, particularly the protons adjacent to the ammonium group.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a robust procedure for the analysis of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride.

I. Sample Preparation
  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents for amine hydrochlorides due to their ability to dissolve the salt and exchange with the labile amine and ammonium protons. For this guide, we will proceed with CD₃OD.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CD₃OD to the vial. Vortex or gently agitate the mixture until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CD₃OD and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

    • Spectral Width: A spectral width of 12-16 ppm is suitable to encompass all expected proton signals.

  • Referencing: The residual solvent peak of CD₃OD (δ ≈ 3.31 ppm) can be used for chemical shift referencing.

The following diagram illustrates the general workflow for NMR analysis:

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CD₃OD weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire Data lock_shim->acquire process Fourier Transform & Phase acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate

Figure 1: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum Analysis of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

The structure of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride gives rise to a predictable yet informative ¹H NMR spectrum. The following is a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants.

Molecule_Structure mol H_Me Hₐ H_Aro1 Hₑ H_Aro2 H_S_CH2 Hₔ H_N_CH2 H꜀ H_NH3 Hₒ

Figure 2: Structure of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride with proton labeling.
Proton Label Description Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
HₐMethyl (Ar-CH ₃)~ 2.3Singlet-3H
HₑAromatic~ 7.2Doublet~ 82H
Aromatic~ 7.1Doublet~ 82H
HₔMethylene (-S-CH ₂-)~ 3.1 - 3.3Triplet~ 72H
H꜀Methylene (-CH ₂-NH₃⁺)~ 3.4 - 3.6Triplet~ 72H
HₒAmmonium (-NH ₃⁺)~ 4.9 (in CD₃OD)Broad Singlet-3H

Rationale for Chemical Shift Assignments:

  • Hₐ (Methyl Protons): The methyl group attached to the aromatic ring is expected to resonate around 2.3 ppm, a typical chemical shift for benzylic methyl protons.

  • Hₑ and Hբ (Aromatic Protons): The para-substituted aromatic ring will exhibit an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating methyl group (Hբ) will be slightly more shielded (upfield) than the protons ortho to the sulfur atom (Hₑ).

  • Hₔ (Methylene Protons adjacent to Sulfur): Protons on a carbon adjacent to a thioether are typically found in the range of 2.5-3.0 ppm. The adjacent electron-withdrawing ammonium group will cause a downfield shift, placing this signal around 3.1-3.3 ppm. These protons are coupled to the H꜀ protons, resulting in a triplet.

  • H꜀ (Methylene Protons adjacent to Ammonium): The strong electron-withdrawing effect of the positively charged ammonium group significantly deshields these protons, shifting them downfield to approximately 3.4-3.6 ppm. They will appear as a triplet due to coupling with the Hₔ protons.

  • Hₒ (Ammonium Protons): In a protic solvent like CD₃OD, the ammonium protons will exchange with the solvent's deuterium, often leading to a broad singlet. Its chemical shift can be variable depending on concentration and temperature but is typically observed around 4.9 ppm in methanol.

Comparative ¹H NMR Analysis: Distinguishing from Precursors and Impurities

A key application of ¹H NMR is the assessment of sample purity. By comparing the spectrum of the final product with those of potential starting materials and byproducts, one can readily identify impurities.

Compound Key Distinguishing ¹H NMR Signals (δ, ppm)
2-[(4-Methylphenyl)thio]ethanamine hydrochloride ~3.4-3.6 (t, 2H, -C H₂-NH₃⁺), ~3.1-3.3 (t, 2H, -S-C H₂-), ~2.3 (s, 3H, Ar-C H₃)
4-Methylbenzenethiol (p-Thiocresol)~3.4 (s, 1H, -SH ), ~7.0-7.2 (m, 4H, Ar-H ), ~2.3 (s, 3H, Ar-CH ₃)[2][3][4]
2-Bromoethanamine Hydrobromide~3.6 (t, 2H, -CH ₂-Br), ~3.3 (t, 2H, -CH ₂-NH₃⁺)[5][6][7][8]

Analysis of Potential Impurities:

  • Unreacted 4-Methylbenzenethiol: The presence of this starting material would be indicated by a singlet around 3.4 ppm corresponding to the thiol proton (-SH).

  • Unreacted 2-Bromoethanamine Hydrobromide: This precursor would show two distinct triplets in the aliphatic region, one for the methylene group attached to the bromine and another for the methylene group adjacent to the ammonium group.

The clear separation of the methylene proton signals in the product from the characteristic signals of the starting materials allows for a straightforward assessment of purity by ¹H NMR.

Conclusion

The ¹H NMR spectrum of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride provides a wealth of structural information that is invaluable for its characterization and purity assessment. The distinct chemical shifts and coupling patterns of the aromatic, methyl, and methylene protons serve as a unique fingerprint for this molecule. By following a robust experimental protocol and comparing the obtained spectrum with those of potential impurities, researchers can confidently verify the identity and quality of their synthesized compound. This guide provides the foundational knowledge and practical insights necessary for the effective application of ¹H NMR in the analysis of this and structurally related molecules.

References

  • University of Cambridge. NMR Sample Preparation. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • University of York. NMR Sample Preparation. Available from: [Link]

  • University of California, Irvine. Sample Preparation. Available from: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

  • PubChem. 2-Bromoethylamine hydrobromide. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. p-Thiocresol. Available from: [Link]

  • PROSPRE - 1H NMR Predictor. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • University of Alberta. Tables For Organic Structure Analysis. Available from: [Link]

  • PubChem. 4-Methylbenzenethiol. National Center for Biotechnology Information. Available from: [Link]

  • University of Oxford. Chemical shifts. Available from: [Link]

  • Michigan State University. Proton NMR Table. Available from: [Link]

  • mVOC. 4-methylbenzenethiol. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344 Shift Parameters.pdf. Available from: [Link]

  • HiMedia Laboratories. 2-Bromoethylamine hydrobromide. Available from: [Link]

  • University of Calgary. Table of Characteristic Proton NMR Shifts. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • NIST. Benzenethiol, 4-methyl-. Available from: [Link]

  • ATB. 2-(4-Methylphenyl)ethanamine. Available from: [Link]

  • SpectraBase. (S)-α-Methyl-4-nitrobenzylamine hydrochloride. Available from: [Link]

Sources

Comparative

Comparative Reactivity Profile: 2-[(4-Methylphenyl)thio]ethanamine HCl vs. Phenylthio Analogs

Executive Summary: The Methyl Advantage In the design of fragment-based drug candidates and heterobifunctional linkers, the choice between 2-[(4-Methylphenyl)thio]ethanamine HCl (Product A) and its unsubstituted phenylth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl Advantage

In the design of fragment-based drug candidates and heterobifunctional linkers, the choice between 2-[(4-Methylphenyl)thio]ethanamine HCl (Product A) and its unsubstituted phenylthio analog (Product B) is often treated as trivial. However, the presence of the para-methyl group in Product A introduces distinct electronic and steric behaviors that critically influence reaction kinetics and metabolic stability.

Key Finding: The p-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation (


).[1] This renders the sulfur atom in Product A more nucleophilic  and more susceptible to oxidation  than the phenyl analog, while leaving the distal amine reactivity largely unchanged due to the insulating ethylene bridge.
Feature2-[(4-Methylphenyl)thio]ethanaminePhenylthio AnalogApplication Implication
Sulfur Nucleophilicity HighModerateProduct A is superior for rapid S-alkylation or metal coordination.
Oxidative Stability Lower (Easier to oxidize)HigherProduct B is preferred if the linker must survive high-ROS environments without becoming a sulfoxide.
Amine Basicity (pKa) ~8.9 (Minimal shift)~8.8Negligible difference; amine coupling protocols are identical.
Lipophilicity (LogP) Higher (+0.5 unit)LowerProduct A improves membrane permeability of small fragment libraries.

Chemical Architecture & Electronic Profiling

To understand the reactivity differences, one must analyze the transmission of electronic effects through the aromatic system.

Mechanistic Driver: Hyperconjugation

The p-methyl group donates electron density into the benzene ring through


 hyperconjugation. This increases the electron density on the sulfur atom (HOMO energy raised), making it a "softer" and more reactive nucleophile compared to the unsubstituted phenyl ring.
Visualization of Electronic Effects

The following diagram illustrates the electron flow and its impact on the reactive centers (Sulfur vs. Nitrogen).

ElectronicEffects cluster_legend Reactivity Impact Methyl p-Methyl Group (Hyperconjugation) Ring Aromatic Ring (Conduit) Methyl->Ring Donates e- density (Hammett σ = -0.17) Sulfur Sulfur Atom (Nucleophilic Center) Ring->Sulfur Increases e- density (Higher HOMO) Bridge Ethyl Bridge (Insulator) Sulfur->Bridge Inductive decay Amine Primary Amine (Hard Nucleophile) Bridge->Amine No Resonance Effect Legend Methyl group enhances Sulfur reactivity but has minimal effect on Amine.

Figure 1: Electronic transmission pathway showing the decoupling of the amine from the aryl electronic effects.

Reactivity Benchmarking

The following data synthesizes experimental trends derived from Hammett plots and standard kinetic studies of aryl sulfides.

Comparative Reactivity Data
Reaction TypeParameterp-Tolyl Derivative (Product A)Phenyl Derivative (Product B)
S-Oxidation Relative Rate (

)
1.45 1.00 (Reference)
S-Alkylation Relative Rate (

)
1.20 1.00 (Reference)
EAS Susceptibility RegioselectivityOrtho to SulfurPara to Sulfur
Amine Acylation Yield (Standard Conditions)>95%>95%

Interpretation:

  • Oxidation: If you are synthesizing a sulfoxide or sulfone intentionally, Product A will react faster with oxidants like

    
     or 
    
    
    
    . Conversely, if you need to avoid oxidation, Product A requires stricter exclusion of oxygen.
  • Electrophilic Aromatic Substitution (EAS): The methyl group blocks the para position. If your synthesis involves functionalizing the ring (e.g., nitration or halogenation), Product A forces substitution ortho to the sulfur, whereas Product B favors the para position.

Experimental Protocols

As a self-validating system, the synthesis of these compounds via thiol alkylation is the most robust method. The following protocol is optimized for the p-tolyl derivative but applies to the phenyl analog with a 5% reduction in reaction time for the former due to higher nucleophilicity.

Synthesis Workflow (Thiol Alkylation)

Objective: Synthesis of 2-[(4-Methylphenyl)thio]ethanamine HCl from 4-methylbenzenethiol.

SynthesisProtocol Start Start: 4-Methylbenzenethiol (1.0 eq) Step1 Step 1: Deprotonation Add NaOEt (1.1 eq) in EtOH 0°C, 15 min Start->Step1 Step2 Step 2: Alkylation Add 2-Chloroethylamine HCl (1.0 eq) Reflux 2h Step1->Step2 Thiolate formation Step3 Step 3: Workup Evaporate EtOH -> Extract (DCM/H2O) Step2->Step3 SN2 Reaction Step4 Step 4: Salt Formation Add HCl in Dioxane -> Precipitate Step3->Step4 End Product: White Crystalline Solid Yield: ~85-90% Step4->End

Figure 2: Optimized synthetic route via nucleophilic substitution.

Step-by-Step Methodology
  • Activation: Dissolve 4-methylbenzenethiol (12.4 g, 100 mmol) in absolute ethanol (100 mL). Add Sodium Ethoxide (21% wt in EtOH, 37 mL) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.

    • Checkpoint: The solution should turn slightly yellow; lack of color change may indicate wet ethanol (quenching the base).

  • Coupling: Add 2-chloroethylamine hydrochloride (11.6 g, 100 mmol) portion-wise. The internal temperature must be controlled to prevent runaway exotherms.

  • Reflux: Heat to reflux (78°C) for 2 hours.

    • Validation: TLC (10% MeOH in DCM) should show the disappearance of the thiol spot (high

      
      ) and appearance of the amine baseline spot.
      
  • Isolation: Remove ethanol under vacuum. Resuspend residue in DCM (100 mL) and wash with 1M NaOH (2 x 50 mL) to liberate the free amine. Dry organic layer over

    
    .
    
  • Salt Formation: To the dried DCM solution, add 4M HCl in dioxane (30 mL) dropwise. The hydrochloride salt will precipitate immediately. Filter and wash with cold diethyl ether.

Application Guide: Selection Criteria

When selecting between the tolyl and phenyl analogs for drug development, use the following decision matrix:

If your project requires...Choose...Reason
High Lipophilicity Tolyl (Product A) The methyl group adds ~0.5 to LogP, aiding CNS penetration or membrane crossing.
Metabolic Stability Phenyl (Product B) The benzylic methyl group in Product A is a metabolic "soft spot" for CYP450 oxidation (hydroxylation).
Crystal Packing Tolyl (Product A) Para-substituted aromatics often crystallize more readily, aiding X-ray structural studies.
Linker Robustness Phenyl (Product B) Less prone to unintended oxidation to sulfoxide during shelf storage.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Nucleophilicity of Sulfur Compounds: Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]

  • Synthesis of Arylthioethanamines: PrepChem. Synthesis of 2-(4-methylphenyl)ethanamine (Analogous Protocol). [Link]

  • Oxidation Kinetics of Sulfides: Srinivasan, C., et al. (1984). Kinetics of Oxidation of Aryl Methyl Sulfides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopic Characterization of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy bands essential for the characterization of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy bands essential for the characterization of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework and supporting data to ensure accurate structural elucidation and quality control.

The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to molecular characterization.[1] By measuring the interaction of infrared radiation with a sample, we can identify the vibrational modes of specific covalent bonds within a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This allows for the unambiguous identification of molecular structure, the detection of impurities, and the confirmation of salt formation, all of which are critical steps in the pharmaceutical development pipeline.

The molecule of interest, 2-[(4-Methylphenyl)thio]ethanamine hydrochloride, possesses several key functional groups whose vibrational characteristics will be explored: a para-substituted aromatic ring, a thioether linkage, an aliphatic ethyl chain, and a primary amine hydrochloride salt. Understanding the expected IR absorption bands for each of these components is paramount for its unequivocal identification.

Core Spectral Analysis of 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

The structure of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride dictates a complex but interpretable IR spectrum. The protonation of the primary amine to form the hydrochloride salt is the most significant feature, profoundly influencing the N-H vibrational modes.

Key Vibrational Regions and Band Assignments

a) The Ammonium N-H⁺ Stretching Region (3200 - 2500 cm⁻¹)

The most characteristic feature of an amine salt is the appearance of a very broad and strong absorption band in the 3200 cm⁻¹ to 2500 cm⁻¹ region.[3][4] This broad envelope arises from the asymmetric and symmetric stretching vibrations of the -NH₃⁺ group. The significant broadening is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding.[5] Often, this broad band will have several sharper, superimposed peaks, which are typically combination or overtone bands that gain intensity through Fermi resonance with the fundamental N-H stretching vibrations.[5][6]

b) The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains distinct absorptions from both the aromatic and aliphatic C-H bonds:

  • Aromatic =C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H bonds on the p-substituted benzene ring.[7][8] The presence of absorption above 3000 cm⁻¹ is a strong indicator of unsaturation (aromatic or alkene).[2]

  • Aliphatic -C-H Stretch: Stronger absorptions will appear just below 3000 cm⁻¹, generally between 2980 cm⁻¹ and 2850 cm⁻¹.[9] These bands are due to the asymmetric and symmetric stretching of the CH₂ groups in the ethyl chain and the CH₃ group on the aromatic ring.[8]

c) The "Fingerprint" Region (1650 - 600 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations. While complex, several key bands can be assigned with high confidence.

  • N-H⁺ Bending (Asymmetric and Symmetric): The formation of the ammonium salt gives rise to two distinct bending vibrations. The asymmetric deformation typically appears as a medium to strong band between 1625-1560 cm⁻¹, while the symmetric "umbrella" mode is found between 1550-1500 cm⁻¹.[6]

  • Aromatic C=C Ring Stretching: The benzene ring exhibits characteristic skeletal vibrations. Expect two to four medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[7][8]

  • Aliphatic C-H Bending: The methylene (-CH₂-) groups of the ethyl chain will produce a characteristic scissoring vibration around 1465 cm⁻¹.[10] The methyl (-CH₃) group attached to the ring will show an asymmetric bend near 1450 cm⁻¹ and a symmetric bend near 1375 cm⁻¹.[9]

  • C-N Stretching: The stretching vibration for the C-N bond in the aliphatic amine portion is expected to produce a medium-intensity band in the 1250–1020 cm⁻¹ range.[11]

  • Aromatic C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic band for determining the substitution pattern of the benzene ring. For a para-disubstituted (1,4-disubstituted) ring, a strong, sharp absorption is expected in the 860-790 cm⁻¹ range.[12][13]

  • C-S Stretching (Thioether): The thioether C-S stretch is notoriously weak and falls in the congested lower fingerprint region, typically between 800-600 cm⁻¹. Its identification can be challenging but is expected for this molecule.

Comparative Analysis: Salt vs. Free Base

To fully appreciate the spectral features of the hydrochloride salt, it is instructive to compare it with its corresponding free base, 2-[(4-Methylphenyl)thio]ethanamine. The protonation of the nitrogen atom introduces the most dramatic and diagnostically useful changes in the IR spectrum.

Vibrational Mode2-[(4-Methylphenyl)thio]ethanamine HCl (Salt)2-[(4-Methylphenyl)thio]ethanamine (Free Base)Rationale for Difference
N-H Stretch Very broad, strong band from ~3200-2500 cm⁻¹Two distinct, sharper peaks: ~3400-3330 cm⁻¹ (asymmetric) and ~3330-3250 cm⁻¹ (symmetric)[14]Protonation creates the -NH₃⁺ group, which exhibits strong hydrogen bonding, leading to significant band broadening and a shift to lower wavenumbers.[4][5] The free primary amine (-NH₂) has two distinct N-H bonds, resulting in two separate stretching modes.[11]
N-H Bend Asymmetric bend (~1625-1560 cm⁻¹) and symmetric bend (~1550-1500 cm⁻¹)[6]A single scissoring deformation band appears between 1650-1580 cm⁻¹.[11]The vibrational modes of the -NH₃⁺ group are different from the -NH₂ group, giving rise to characteristic asymmetric and symmetric bending absorptions.
N-H Wag Absent or obscuredA strong, broad band between 910-665 cm⁻¹ is characteristic of primary amines.[11]The out-of-plane wagging motion is a key feature of primary and secondary amines and is absent in the ammonium salt.

This comparison highlights how IR spectroscopy can be used not only to identify the core structure but also to definitively confirm the formation of the hydrochloride salt, a critical quality attribute for active pharmaceutical ingredients (APIs).

Summary of Characteristic IR Bands

The following table summarizes the expected key absorption bands for the successful characterization of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3200 - 2500Strong, Very BroadN-H⁺ StretchAmmonium Salt
3100 - 3000Medium - WeakC-H StretchAromatic Ring
2980 - 2850Strong - MediumC-H StretchAliphatic (CH₂, CH₃)
1625 - 1560Medium - StrongAsymmetric N-H⁺ BendAmmonium Salt
1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1550 - 1500MediumSymmetric N-H⁺ BendAmmonium Salt
1500 - 1400MediumC=C Stretch (in-ring)Aromatic Ring
~1465MediumC-H Scissoring BendAliphatic (-CH₂-)
~1375MediumC-H Symmetric BendAliphatic (-CH₃)
1250 - 1020MediumC-N StretchAliphatic Amine
860 - 790Strong, SharpC-H Out-of-Plane Bendp-Disubstituted Aromatic
800 - 600WeakC-S StretchThioether

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum using the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the 2-[(4-Methylphenyl)thio]ethanamine hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol or ethanol.

Visualization of the Analytical Workflow

The logical flow from sample to interpretation is a self-validating system for structural confirmation.

Caption: Workflow for FTIR characterization of the target compound.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference, URL not applicable)
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 615-627.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • NASA Technical Reports Server. (1986). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. Retrieved from [Link]

  • Bélanger, G., & Sandorfy, C. (1960). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 38(4), 572-580.
  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers. Retrieved from [Link]

  • ResearchGate. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • WebSpectra. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Katon, J. E., & Bentley, F. F. (1965). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy, 19(3), 82-86.
  • SlideShare. (2018). Types of Molecular Vibrations & Factors Influencing Vibrational Frequency in I.R. Spectroscopy. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Benzene and its derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Mansoura University. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Rao, C. N. R., et al. (1964). Contribution to the Infrared Spectra of Organosulphur Compounds. Journal of Scientific & Industrial Research.
  • Physics Forums. (2009). What are the different types of motion in a CH2 group in IR spectroscopy?. Retrieved from [Link]

  • Pavia, D. L. (n.d.). The Modes of Stretching and Bending. (General reference from a textbook chapter, URL not applicable)
  • NC State University Libraries. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum showing the CH2 scissor-vibration. Retrieved from [Link]

  • ResearchGate. (n.d.). The C=S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Semantic Scholar. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Retrieved from [Link]

  • ChemTube3D. (n.d.). Vibrations of Benzene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Correlation Chart. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 2-[(4-Methylphenyl)thio]ethanamine HCl: Establishing Purity and Melting Point Benchmarks

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reproducible and reliable results. In the realm of pharmaceutical development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reproducible and reliable results. In the realm of pharmaceutical development and chemical synthesis, 2-[(4-Methylphenyl)thio]ethanamine HCl is a compound of interest, valued for its specific structural motifs. This guide provides an in-depth technical comparison of methodologies to determine its melting point and establish purity standards, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice.

The Critical Role of Physicochemical Characterization

The melting point of a crystalline solid is not merely a physical constant; it is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities, which depress and widen the melting point. For a compound like 2-[(4-Methylphenyl)thio]ethanamine HCl, which may serve as a building block in the synthesis of more complex molecules, understanding its purity is paramount.[1][2] Impurities can lead to unwanted side reactions, lower yields, and introduce confounding variables in biological assays.

While specific regulatory purity standards for 2-[(4-Methylphenyl)thio]ethanamine HCl are not prominently established in publicly available pharmacopeias, a general purity of >95%, and often >98%, is expected for research-grade and early-phase development compounds.[3][4][5] The onus, therefore, falls on the individual researcher to rigorously characterize their material.

Melting Point Determination: A Comparative Analysis

Capillary Melting Point Apparatus

A foundational technique in any chemistry laboratory, the capillary melting point apparatus offers a straightforward and rapid assessment of a compound's melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of 2-[(4-Methylphenyl)thio]ethanamine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a precise measurement.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

The primary advantage of this method is its simplicity and speed. However, it is subjective and can be influenced by the analyst's interpretation and the heating rate.

Differential Scanning Calorimetry (DSC)

For a more quantitative and objective measurement, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of 2-[(4-Methylphenyl)thio]ethanamine HCl (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The onset temperature of the endothermic melting peak is reported as the melting point. The area under the peak can be used to calculate the heat of fusion.

DSC provides a highly reproducible and accurate determination of the melting point, free from user subjectivity. It can also reveal other thermal events, such as polymorphic transitions or decomposition.

Purity Determination: A Multi-faceted Approach

A single method is rarely sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic techniques provides a more complete picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[4][6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: A standard solution of 2-[(4-Methylphenyl)thio]ethanamine HCl is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: A C18 reversed-phase column is a common starting point for amine-containing compounds.

    • Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection and Analysis: A small volume (e.g., 10 µL) of the sample solution is injected onto the column. The resulting chromatogram will show a major peak for 2-[(4-Methylphenyl)thio]ethanamine HCl and potentially smaller peaks for any impurities.

  • Quantification: Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 hplc_inj Injector prep2->hplc_inj Inject Sample hplc_col C18 Column hplc_inj->hplc_col hplc_det UV Detector hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Signal data_int Peak Integration data_acq->data_int data_calc Purity Calculation data_int->data_calc

Caption: Workflow for purity determination by HPLC.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful alternative or complementary technique to HPLC.[7] The compound is vaporized and separated in a gaseous mobile phase.

Experimental Protocol: Purity Determination by GC

  • Sample Preparation: The sample may be dissolved in a volatile solvent or analyzed directly if it is a liquid. Derivatization may be necessary to increase the volatility of the amine.

  • Chromatographic System:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).

    • Carrier Gas: An inert gas such as helium or nitrogen.

    • Temperature Program: The oven temperature is ramped to elute compounds with different boiling points.

    • Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds. A Nitrogen-Phosphorus Detector (NPD) can provide increased sensitivity for nitrogen-containing compounds.[7]

  • Analysis: Similar to HPLC, purity is determined by the relative area of the main peak.

Titrimetry

Acid-base titration can be a simple and cost-effective method for determining the purity of an amine hydrochloride salt.

Experimental Protocol: Purity by Titration

  • Sample Preparation: An accurately weighed sample of 2-[(4-Methylphenyl)thio]ethanamine HCl is dissolved in water or a suitable solvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

  • Endpoint Detection: The endpoint can be determined using a pH meter (potentiometric titration) or a colorimetric indicator.

  • Calculation: The purity is calculated based on the amount of titrant required to neutralize the hydrochloride salt.

This method is excellent for quantifying the amount of the salt but may not detect non-basic impurities.

Spectroscopic Characterization

While not direct measures of purity in the same way as chromatography, spectroscopic methods are essential for confirming the identity of the compound and can reveal the presence of certain impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities.[1][6]

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Capillary Melting Point Visual observation of phase transitionFast, simple, inexpensiveSubjective, less precise
Differential Scanning Calorimetry (DSC) Measurement of heat flow during phase transitionHighly accurate, quantitative, objectiveHigher equipment cost
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesHigh resolution, widely applicable, quantitativeCan be complex to develop methods
Gas Chromatography (GC) Separation based on volatilityHigh efficiency for volatile compoundsNot suitable for non-volatile or thermally labile compounds
Titrimetry Neutralization reactionSimple, inexpensive, accurate for salt contentDoes not detect non-basic impurities

Conclusion: A Holistic Approach to Quality Assurance

For a compound such as 2-[(4-Methylphenyl)thio]ethanamine HCl, a single analytical data point is insufficient to ensure its quality for research and development purposes. A comprehensive characterization approach is essential. The determination of a sharp melting point, ideally corroborated by DSC, provides the initial indication of high purity. This should be confirmed and quantified by a high-resolution chromatographic technique like HPLC, which is capable of separating and quantifying closely related impurities. Spectroscopic analysis by NMR and MS serves to unequivocally confirm the structure of the main component and can aid in the identification of any detected impurities. By employing this multi-technique approach, researchers can proceed with confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Sigma-Aldrich. 2-[(4-methylphenyl)thio]ethanamine | 42404-23-9. Accessed February 13, 2026.
  • Rath, S. K., et al. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(14), 4289-4292.
  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Amines in the Presence of Tertiary Amines. Analytical Chemistry, 28(4), 430-436.
  • NIOSH. (1994). Aliphatic Amines. Method 2010. NIOSH Manual of Analytical Methods (NMAM), 4th ed.
  • ChemicalBook. 124534-88-9(2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL) Product Description. Accessed February 13, 2026.
  • CymitQuimica. 2-(Methylthio)ethanamine hydrochloride. Accessed February 13, 2026.
  • Sigma-Aldrich. (2-bromo-4-methylphenyl)methanamine hydrochloride | 1293323-97-3. Accessed February 13, 2026.
  • Chem-Impex. Methyl-(2-thiophen-2-yl-ethyl)amine hydrochloride. Accessed February 13, 2026.
  • CymitQuimica. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (9CI). Accessed February 13, 2026.
  • Enamine. Impurity Reference Standards. Accessed February 13, 2026.
  • Noramco. Analytical Reference Standards. Accessed February 13, 2026.
  • Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).
  • Tokyo Chemical Industry. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3. Accessed February 13, 2026.
  • BLD Pharm. 98021-13-7|N-methyl-2-(methylthio)ethanamine Hydrochloride. Accessed February 13, 2026.
  • Pharmaffiliates. CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. Accessed February 13, 2026.
  • Greenwood, S. D. W., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Rath, S. K., et al. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. PubMed.
  • Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed.
  • Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis.
  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044.
  • Wang, Y., et al. (2021). Design, Synthesis and Herbicidal Activity of Novel 1,2,4-Oxadiazine Derivatives. Chinese Journal of Organic Chemistry, 41(10), 4043-4052.
  • precisionFDA. 1-CYCLOPROPYL-5,6,7,8-TETRAFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID. Accessed February 13, 2026.
  • Sigma-Aldrich. 2-(Methylthio)ethylamine 97 | 18542-42-2. Accessed February 13, 2026.
  • PubChem. N-Ethyl-2-(4-methylphenyl)-1-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1). Accessed February 13, 2026.
  • PubChem. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Accessed February 13, 2026.
  • U.S. Environmental Protection Agency. Inert Ingredients ordered by CAS Number. Accessed February 13, 2026.
  • USP-NF. Revisions to USP 33–NF 28. Accessed February 13, 2026.
  • Rhode Island Department of Labor and Training. Consolidated List of Chemicals (By CAS Registry Number). Accessed February 13, 2026.
  • Sigma-Aldrich. 2-(4-methylsulfonyl-phenyl)-ethylamine hydrochloride | 849020-96-8. Accessed February 13, 2026.
  • NIST. 3α,7α,12α-trihydroxy, 5β-cholestanoate, methyl ester-trimethylsilyl ether. NIST Chemistry WebBook. Accessed February 13, 2026.

Sources

Validation

Publish Comparison Guide: Elemental Analysis Validation for 2-[(4-Methylphenyl)thio]ethanamine Hydrochloride

Executive Summary: The Stoichiometry Challenge In drug discovery, the validation of small molecule salts like 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (C₉H₁₄ClNS) presents a unique analytical challenge. While Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometry Challenge

In drug discovery, the validation of small molecule salts like 2-[(4-Methylphenyl)thio]ethanamine hydrochloride (C₉H₁₄ClNS) presents a unique analytical challenge. While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular identity, they often fail to detect bulk impurities or non-stoichiometric salt formations (e.g., bis-hydrochlorides or free base contamination).

This guide compares the industry "Gold Standard"—Automated Flash Combustion (CHNS) coupled with Potentiometric Titration —against common rapid alternatives. We demonstrate why a dual-method approach is the only self-validating system capable of ensuring the rigorous purity standards required for pharmaceutical intermediates.

Compound Profile & Theoretical Baseline

Before validation, the theoretical elemental composition must be established as the absolute reference point.

  • Compound: 2-[(4-Methylphenyl)thio]ethanamine hydrochloride[1]

  • Formula: C₉H₁₃NS · HCl (Total: C₉H₁₄ClNS)

  • Molecular Weight: 203.73 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1053.06%
Hydrogen (H) 141.00814.116.93%
Nitrogen (N) 114.00714.016.88%
Sulfur (S) 132.06032.0615.74%
Chlorine (Cl) 135.45035.4517.40%

Critical Insight: The high sulfur (15.7%) and chlorine (17.4%) content requires specific combustion catalysts to prevent interference, a common failure point in standard generic protocols.

Comparative Analysis: Selecting the Validation Method

We evaluated two primary analytical workflows for validating the bulk purity of this thioether amine salt.

Comparison: Method A (Combustion + Titration) vs. Method B (HRMS + NMR)
FeatureMethod A: The Quantitative Standard (CHNS + Titration)Method B: The Identification Route (HRMS + qNMR)
Primary Output Bulk Purity (% w/w) & Salt StoichiometryMolecular Identity (m/z) & Structural Connectivity
Precision High (<0.3% absolute deviation)Moderate (qNMR ~1-2% error without internal std)
Salt Validation Direct: Quantifies Cl⁻ counter-ion independently.Indirect: Infers salt presence; cannot quantify Cl⁻ accurately.
Impurity Detection Detects inorganic salts, water, and solvent residues.Blind to inorganic impurities (e.g., NaCl, silica).
Sample Req. Destructive (~2–5 mg)Non-destructive (NMR) / Micro (HRMS)
Verdict REQUIRED for Certificate of Analysis (CoA).SUPPORTING for Structure Elucidation only.
Why Method A Wins for this Compound

For 2-[(4-Methylphenyl)thio]ethanamine HCl , the critical quality attribute is the 1:1 stoichiometry of the amine to the hydrochloride.

  • HRMS detects the cation

    
     but discards the chloride anion, making it impossible to distinguish between the mono-HCl salt and a mixture of free base/salt.
    
  • Combustion Analysis validates the Carbon/Nitrogen ratio.[2]

  • Potentiometric Titration explicitly quantifies the Chloride mass fraction, confirming the salt form.

Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R1) standards for Accuracy, Precision, and Specificity.[3]

Phase 1: Sample Preparation (Crucial)

Amine salts are hygroscopic. Moisture is the #1 cause of EA failure.

  • Drying: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Verification: Confirm constant weight before analysis.

Phase 2: Automated CHNS Analysis (Dynamic Flash Combustion)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Configuration: CHNS mode.

  • Combustion Reactor: Quartz tube at 950°C .

  • Catalyst: Tungsten (VI) oxide (WO₃) or Copper oxide (CuO) to aid sulfur oxidation and prevent soot.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess O₂ required for sulfur).

Step-by-Step:

  • Weigh 2.0 ± 0.1 mg of dried sample into a tin capsule. Fold tightly to exclude air.

  • Add 10 mg of V₂O₅ (Vanadium Pentoxide) additive to the capsule.

    • Reasoning: V₂O₅ acts as a flux and oxygen donor, ensuring complete conversion of the sulfur-rich thioether to SO₂ and preventing sulfate formation in the ash.

  • Run a "Conditioning" blank and three standards (e.g., Sulfanilamide) to calibrate the K-factor.

  • Analyze sample in triplicate.

Phase 3: Potentiometric Titration for Chloride

Since combustion analysis for halogens is often less precise, we validate Chlorine separately.

  • Technique: Argentometric Titration.

  • Titrant: 0.01 N Silver Nitrate (AgNO₃).[4]

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

Step-by-Step:

  • Dissolve 50 mg of sample in 50 mL of deionized water.

  • Add 1 mL of 5% Nitric Acid (HNO₃) to acidify (prevents carbonate interference).

  • Titrate with 0.01 N AgNO₃ using an autotitrator (e.g., Metrohm).

  • Determine the endpoint using the first derivative of the potential curve (inflection point).

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for validating this specific compound.

ValidationWorkflow Start Start: Raw Synthesis Product (2-[(4-Methylphenyl)thio]ethanamine HCl) Drying Step 1: Vacuum Drying (40°C, P2O5, 4h) Start->Drying Split Sample Splitting Drying->Split CHNS_Path Path A: Organic Purity (Flash Combustion) Split->CHNS_Path Cl_Path Path B: Counter-ion Purity (Potentiometric Titration) Split->Cl_Path Combustion Combustion at 950°C (+ V2O5 Additive) CHNS_Path->Combustion Titration AgNO3 Titration (Acidic Medium) Cl_Path->Titration Data_CHNS Data: %C, %H, %N, %S Combustion->Data_CHNS Data_Cl Data: %Cl Titration->Data_Cl Comparison Compare vs. Theoretical (C9H14ClNS) Data_CHNS->Comparison Data_Cl->Comparison Pass PASS: CoA Issued (All values within ±0.4%) Comparison->Pass Match Fail FAIL: Recrystallize (Check for solvates/free base) Comparison->Fail Mismatch

Figure 1: Integrated Elemental Analysis Workflow. Note the parallel processing of Organic (CHNS) and Inorganic (Cl) components to ensure total mass balance.

Validation Data & Acceptance Criteria

To declare the method "Validated," the experimental results must fall within strict limits derived from ACS and ICH guidelines.

Mock Validation Results (Example)
ElementTheoretical %Run 1 %Run 2 %Run 3 %Average %Absolute ErrorStatus
Carbon 53.0653.1252.9853.0553.05 0.01✅ PASS
Hydrogen 6.936.956.916.946.93 0.00✅ PASS
Nitrogen 6.886.856.896.876.87 0.01✅ PASS
Sulfur 15.7415.6015.6515.6815.64 0.10✅ PASS
Chlorine 17.4017.3517.4217.3817.38 0.02✅ PASS

Acceptance Criteria:

  • Accuracy: ±0.40% absolute difference from theoretical values (standard for publication and purity >98%).

  • Precision (RSD): <0.5% Relative Standard Deviation between triplicates.

  • Specificity: No interference from the sulfur content on the nitrogen detector (ensured by efficient Cu reduction zone in the analyzer).

Troubleshooting & Expert Tips

  • High Nitrogen Error: If %N is consistently high, check for incomplete combustion of the aromatic ring. Increase oxygen dose or combustion time.

  • Low Sulfur Recovery: Sulfur often adheres to ash. V₂O₅ is non-negotiable for this compound to ensure quantitative release of SO₂.

  • Chloride Drift: If titration results drift, the AgCl precipitate may be adsorbing ions. Add a small amount of Polyvinyl Alcohol (PVA) to the titration beaker to act as a dispersant.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • American Chemical Society (ACS). (2011). Author Guidelines for Elemental Analysis Data. Journal of Organic Chemistry. Link

  • Metrohm AG. (2020). Potentiometric Titration of Chloride in Pharmaceutical Products.[6] Application Bulletin AB-130.[6] Link

  • Thermo Fisher Scientific. (2018). FlashSmart Elemental Analyzer: CHNS Determination of Organic Compounds. Technical Note 42256. Link

Sources

Comparative

crystal structure data for 2-[(4-Methylphenyl)thio]ethanamine hydrochloride

This guide provides a comparative structural analysis of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride , positioning it against well-characterized structural analogs. As specific single-crystal X-ray diffraction (SC-X...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride , positioning it against well-characterized structural analogs.

As specific single-crystal X-ray diffraction (SC-XRD) data for this specific tolyl-thioether salt is not currently indexed in open crystallographic databases (CSD/COD), this guide serves as a predictive characterization roadmap . It synthesizes known data from the closest structural relatives (Phenethylamines and Phenylthio-amines) to establish a baseline for researchers synthesizing or analyzing this compound.

Executive Summary

2-[(4-Methylphenyl)thio]ethanamine hydrochloride (CAS: 42404-23-9) is a sulfur-bridged arylalkylamine used as a fragment in medicinal chemistry (e.g., for histamine receptors or kinase inhibitors). Structurally, it is a hybrid: it possesses the ammonium-chloride ionic headgroup of Phenethylamine (PEA) salts but introduces a thioether linker and a para-methyl substituent.

Key Insight: The introduction of the Sulfur atom (C–S–C) significantly alters the crystal packing compared to the carbon-analog (PEA-HCl) by extending the linker length (~1.76 Å vs 1.54 Å) and changing the bond angle (~105° vs ~112°), which typically disrupts the tight "herringbone" or "layered" packing seen in simple phenethylamines.

Structural Comparison: Target vs. Alternatives

The following table contrasts the target molecule with its two primary structural "anchors": the direct carbon analog (PEA-HCl ) and the unsubstituted sulfur parent (PTEA-HCl ).

FeatureTarget Molecule Alternative A (Carbon Analog) Alternative B (Parent Thioether)
Compound 2-[(4-Methylphenyl)thio]-ethanamine HCl 2-Phenylethylamine HCl (PEA-HCl) 2-(Phenylthio)ethanamine HCl
Formula



Linker Thioether (–S–)Methylene (–CH₂–)Thioether (–S–)
Crystal System Predicted: Monoclinic (

)
Orthorhombic (

)
Predicted: Monoclinic/Triclinic
Packing Motif Bilayer with steric intercalationHydrophobic/Hydrophilic LayersBilayer (less ordered than PEA)
Linker Length Long (~1.8 Å C–S bonds)Short (~1.5 Å C–C bonds)Long (~1.8 Å C–S bonds)
Steric Bulk High (p-Methyl extension)Low (H-terminated)Intermediate
H-Bond Donors 3 (

)
3 (

)
3 (

)
Technical Analysis of Differences
  • The "Sulfur Effect" (Target vs. Alt A):

    • In PEA-HCl, the ethyl chain allows the phenyl rings to pack efficiently in defined hydrophobic layers separated by ionic

      
       sheets.
      
    • In the Target, the large sulfur atom creates a "kink" in the chain. The lone pairs on sulfur can act as weak H-bond acceptors, potentially creating secondary interactions that are absent in the carbon analog.

  • The "Methyl Bump" (Target vs. Alt B):

    • The para-methyl group adds volume at the distal end of the molecule. This often prevents the "head-to-head" packing of phenyl rings.

    • Expectation: The Target will likely crystallize with a larger unit cell volume and lower density than PEA-HCl due to the inability of the tolyl rings to stack as tightly as unsubstituted phenyl rings.

Experimental Protocol: Solid-State Characterization

Since direct literature data is absent, the following protocol is the industry standard for generating the required crystal data for this specific salt.

Phase 1: Single Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Diethyl Ether (1:1) or Isopropanol/Hexane.

  • Method:

    • Dissolve 50 mg of 2-[(4-Methylphenyl)thio]ethanamine HCl in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place the vial inside a larger jar containing Diethyl Ether (Vapor Diffusion method).

    • Seal the outer jar and leave undisturbed at 4°C for 3–7 days.

  • Success Metric: Look for colorless plates or prisms. Needles often indicate rapid precipitation (poor data quality).

Phase 2: X-Ray Diffraction Data Collection
  • Temperature: Collect at 100 K (Cryostream). Room temperature data will suffer from high thermal motion in the long thio-ethyl chain.

  • Target Resolution: 0.8 Å or better.

  • Refinement Check: Pay attention to the Sulfur atom position; it often shows disorder in these flexible chains.

Structural Logic & Workflow Visualization

The following diagram illustrates the structural relationship and the decision tree for characterizing the Target molecule based on its analogs.

G cluster_Analogs Structural Anchors (Reference Data) Target Target: 2-[(4-Methylphenyl)thio] ethanamine HCl Analysis Structural Deviation Analysis Target->Analysis Input PEA Analog A: PEA-HCl (Ref: Tsoucaris 1961) Layered Packing PEA->Analysis Baseline PTEA Analog B: PTEA-HCl (Parent Thioether) Flexible Linker PTEA->Analysis Linker Ref Factor1 Sulfur Linker Effect (Expands Lattice) Analysis->Factor1 Factor2 p-Methyl Sterics (Disrupts Stacking) Analysis->Factor2 Outcome Predicted Crystal Habit: Monoclinic (P21/c) Lower Density than PEA Factor1->Outcome Factor2->Outcome

Figure 1: Structural relationship map connecting the target molecule to known crystallographic benchmarks (PEA-HCl) to predict solid-state behavior.

References
  • Tsoucaris, G. (1961). Structure de le chlorhydrate de 2-phényléthylamine (PEA-HCl).Acta Crystallographica , 14, 909-914. Link

    • Establishes the benchmark layered structure for aryl-ethylamine salts.
  • Horn, A. et al. (1990). Crystal structures of phenethylamine derivatives.Acta Crystallographica Section C, 46, 1691. Provides comparative data on how ring substituents affect packing in this class.
  • Gellert, R. W. & Hsu, I. N. (1988). Structure of cystamine dihydrochloride.Acta Crystallographica Section C, 44, 311-313. Reference for the geometry of the C–S–C–N fragment in hydrochloride salts.
  • CSD (Cambridge Structural Database). Search for "C8 H12 N1 Cl1" (PEA-HCl) and "Thioether amine salts". Link

    • Primary database for verifying novel crystal structures.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.